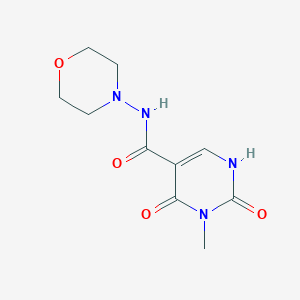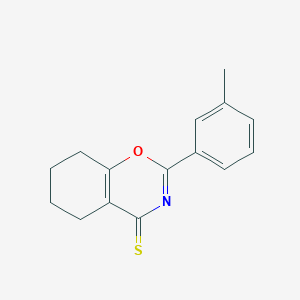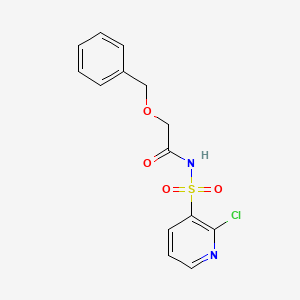
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that is used in scientific research. JAK3 is an enzyme that plays a crucial role in the signaling pathways of cytokines, which are important regulators of the immune system. CP-690,550 has been shown to have potential in the treatment of autoimmune diseases and organ transplantation.
Mécanisme D'action
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokines. By inhibiting JAK3, N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide can block the production of cytokines that are involved in the immune response, thereby reducing inflammation and preventing damage to tissues and organs.
Effets Biochimiques Et Physiologiques
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation in tissues and organs, prevent damage to cells, and regulate the immune response. It has also been shown to have a positive effect on bone density and can reduce the risk of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide in lab experiments is its specificity for JAK3, which allows for targeted inhibition of cytokine signaling pathways. However, its potency and selectivity can also be a limitation, as it may interfere with other signaling pathways and have off-target effects.
Orientations Futures
There are several future directions for research on N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide. One area of interest is the development of new JAK3 inhibitors with improved potency and selectivity. Another area of research is the investigation of N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide in combination with other drugs for the treatment of autoimmune diseases and organ transplantation. Additionally, further studies are needed to fully understand the long-term effects of N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide on the immune system and other physiological processes.
Méthodes De Synthèse
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and purification steps to obtain the final product.
Applications De Recherche Scientifique
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in organ transplantation to prevent rejection.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-14-12(7-4-8-16-14)22(19,20)17-13(18)10-21-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZURPZQFQIUVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

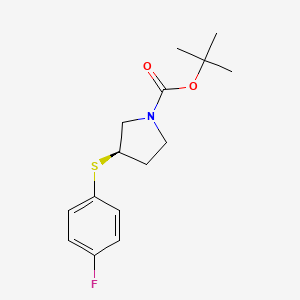
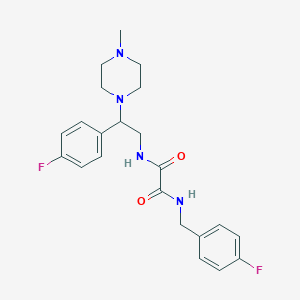
![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)
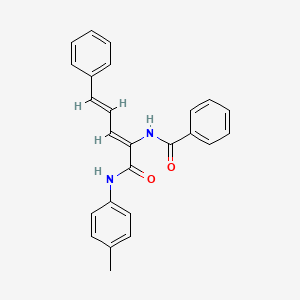
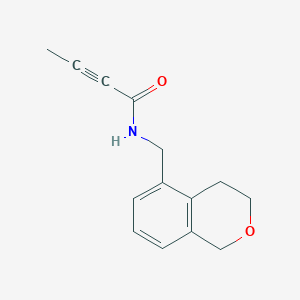
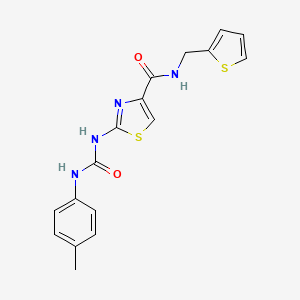
![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)
![5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2469040.png)
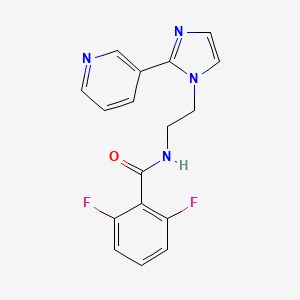
![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)
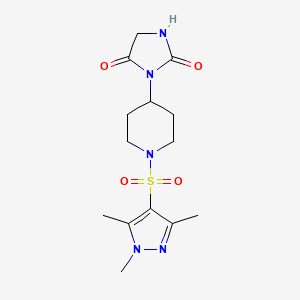
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)
